molecular formula C4H10N4O2S B13591923 Sulfamoyl azide, tert-butyl- CAS No. 33581-91-8

Sulfamoyl azide, tert-butyl-

Cat. No.: B13591923
CAS No.: 33581-91-8
M. Wt: 178.22 g/mol
InChI Key: HUCHMNDVYUUTNZ-UHFFFAOYSA-N
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Description

Sulfamoyl azide, tert-butyl-: is an organic compound characterized by the presence of a sulfamoyl group (SO2NH2) and an azide group (N3) attached to a tert-butyl group (C(CH3)3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like acetonitrile or dimethyl sulfoxide (DMSO) and catalysts such as copper salts to facilitate the transfer of the azide group .

Industrial Production Methods: While specific industrial production methods for sulfamoyl azide, tert-butyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of sulfamoyl azide, tert-butyl- primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other groups in a molecule. Additionally, the azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts . These reactions are driven by the high reactivity of the azide group and its ability to form stable nitrogen-containing products.

Properties

CAS No.

33581-91-8

Molecular Formula

C4H10N4O2S

Molecular Weight

178.22 g/mol

IUPAC Name

2-(azidosulfonylamino)-2-methylpropane

InChI

InChI=1S/C4H10N4O2S/c1-4(2,3)6-11(9,10)8-7-5/h6H,1-3H3

InChI Key

HUCHMNDVYUUTNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

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